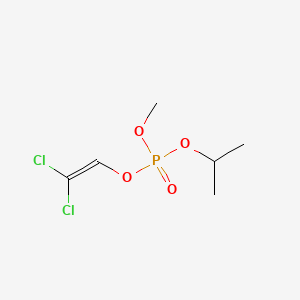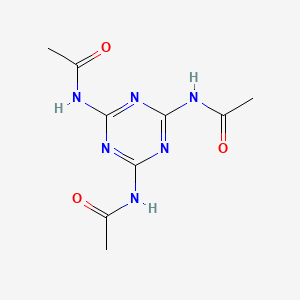
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester is a chemical compound with the molecular formula C10H15O2P. It is a derivative of phosphinic acid, where the hydrogen atoms are replaced by a phenyl group and a 2-methylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester typically involves the esterification of phosphinic acid with 2-methylpropyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and removal of products, which allows for efficient production and minimizes the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of polymers and as a plasticizer.
Wirkmechanismus
The mechanism of action of phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of phosphatase enzymes, which play a crucial role in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Isobutyl lactate: An ester used as a solvent.
Isobutyl palmitate: An ester used in cosmetics.
Uniqueness
Phosphinic acid, (2-methylpropyl)phenyl-, 2-methylpropyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Unlike other similar compounds, it has a phosphinic acid backbone, which makes it a valuable reagent in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
2521-22-4 |
|---|---|
Molekularformel |
C14H23O2P |
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
[2-methylpropoxy(2-methylpropyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H23O2P/c1-12(2)10-16-17(15,11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
InChI-Schlüssel |
PXAHKSXHLBDPMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(CC(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
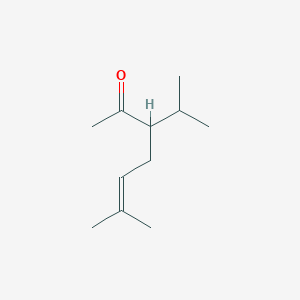


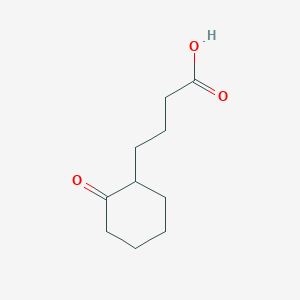
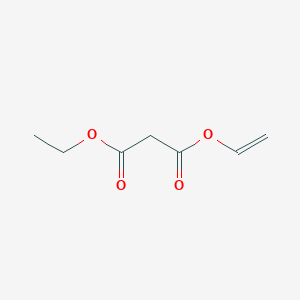
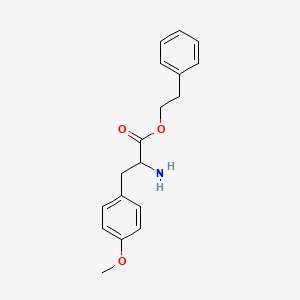
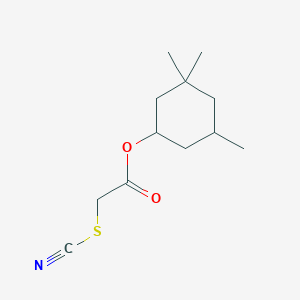
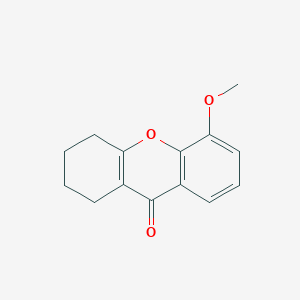

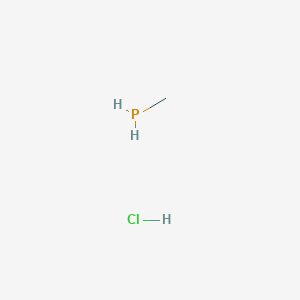
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
